molecular formula C11H16N2O6 B1631847 5,2'-O-Dimethyluridine

5,2'-O-Dimethyluridine

Cat. No. B1631847
M. Wt: 272.25 g/mol
InChI Key: YHRRPHCORALGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,2'-O-dimethyluridine is a pyrimidine nucleoside.

Scientific Research Applications

1. Conformational and Photochemical Studies

5,2'-O-Dimethyluridine and its analogues, like 2'-O,5-dimethyluridylyl(3'-5')-2'-O,5-dimethyluridine, have been studied for their unique conformational properties and photochemical behavior. These studies reveal that modifications like methoxy group replacement at specific positions lead to changes in the sugar ring puckering, affecting the photolysis behavior and formation of photoproducts such as cis-syn cyclobutane pyrimidine dimers and (6-4) photoproducts (Ostrowski et al., 2003). These insights are crucial for understanding the molecular dynamics and photochemical reactions in nucleic acids.

2. Backbone Conformations and Stacked Geometries

Further research on dinucleotides like 5,2'-O-Dimethyluridine has shown differences in backbone conformations and flexibilities but similar stacked geometries compared to natural nucleotides. This research is significant in understanding the molecular interactions and conformational space explored by modified nucleotides. The findings from these studies provide vital information on the geometrical, mechanical, and dynamical properties of such molecules, which can be essential for their application in nucleic acid research and drug design (Santini et al., 2007).

3. Synthesis and Potential Biological Activities

The synthesis of novel nucleoside analogues, like 1',4'-dimethyluridine, starting from compounds such as 2,5-dimethylfuran, demonstrates the potential for creating new compounds with interesting biological activities. These synthetic approaches open avenues for developing novel therapeutic agents and contribute to the broader field of medicinal chemistry (Sautrey et al., 2010).

4. Interaction Studies with Other Chemicals

Research on compounds like 2,5-dimethyl- p-benzoquinonediimine provides insights into the reactivity of derivatives towards amino acids like lysine. These studies are crucial for understanding the mechanisms underlying allergic contact dermatitis and other reactions, which can be vital for developing safer chemicals and understanding the biochemical pathways involved in allergic reactions (Eilstein et al., 2007).

5. Photogeneration of Hydrogen from Water

Research involving complexes like [Co(dmgH)2pyCl]2+ and [Pt(tolylterpyridine)(phenylacetylide)]+ has demonstrated the potential for visible light-driven hydrogen production, using sacrificial reducing agents. This kind of research is significant for developing sustainable energy solutions and understanding the chemical processes involved in hydrogen production (Du et al., 2008).

properties

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6/c1-5-3-13(11(17)12-9(5)16)10-8(18-2)7(15)6(4-14)19-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRRPHCORALGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,2'-O-Dimethyluridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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